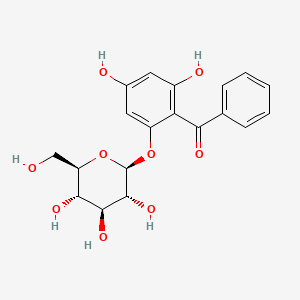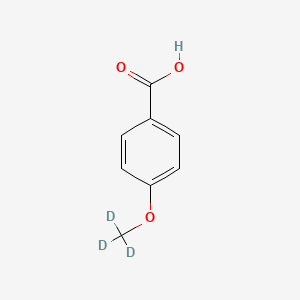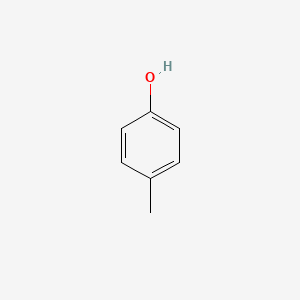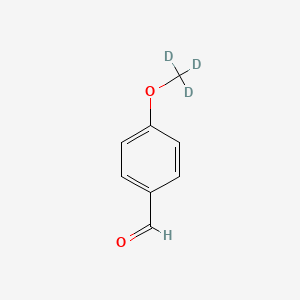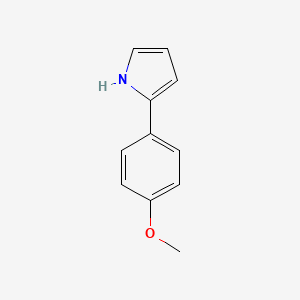
5-(4-Diethylaminophenyl)-2,4-pentadienal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Diethylaminophenyl)-2,4-pentadienal, commonly known as DEAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as pharmacology, material science, and biochemistry. DEAP is a yellow-colored liquid with a characteristic odor, and it belongs to the family of compounds known as α, β-unsaturated carbonyls.
Wissenschaftliche Forschungsanwendungen
Metabolic Products from Microorganisms
5-(4-Diethylaminophenyl)-2,4-pentadienal and its related compounds have been studied for their presence as metabolic products in microorganisms. For instance, phenylpentadienamides, structurally similar to 5-(4-Diethylaminophenyl)-2,4-pentadienal, have been isolated from the culture filtrate of Streptomyces sp. These compounds exist in various configurations and have been characterized using techniques like electrospray and tandem MS, and HPLC/MS (Potterat et al., 1994).
Synthesis and Characterization for Anticancer Activity
Schiff bases similar to 5-(4-Diethylaminophenyl)-2,4-pentadienal have been synthesized and characterized for their potential anticancer activity. These compounds were evaluated against cancer cell lines and demonstrated significant cytotoxicity, indicating potential applications in cancer treatment (Uddin et al., 2020).
Chemical Synthesis and Transformations
The chemical synthesis and various transformations of 5-(4-Diethylaminophenyl)-2,4-pentadienal and its derivatives have been extensively studied. This includes the preparation of conjugated dienals and the study of their reactions with different agents, which could be critical for developing new synthetic methods and materials (Yahata et al., 1990).
Solvatochromic Properties
Research into the solvatochromic behavior of compounds similar to 5-(4-Diethylaminophenyl)-2,4-pentadienal has been conducted. Such studies investigate how these compounds interact with solvents and how their absorption spectra change, which is important for understanding their behavior in various environments and potential applications in sensing technologies (Marcotte & Féry-Forgues, 2000).
Photophysical Properties
Research has also focused on the synthesis and photophysical properties of certain azo dyes and their complexes, which are structurally related to 5-(4-Diethylaminophenyl)-2,4-pentadienal. These studies are significant for the development of new materials with specific optical properties, which could have applications in various fields including electronics and photonics (Panunzi et al., 2017).
Eigenschaften
CAS-Nummer |
187030-52-0 |
|---|---|
Produktname |
5-(4-Diethylaminophenyl)-2,4-pentadienal |
Molekularformel |
C15H19NO |
Molekulargewicht |
229.32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![trisodium;[(2R,3R,4S)-2,3,4-trihydroxy-6-[hydroxy(oxido)phosphoryl]oxy-5-oxohexyl] phosphate;hydrate](/img/structure/B1147710.png)
![Tetrakis[N-phthaloyl-(S)-phenylalaninato]dirhodium Ethyl Acetate Adduct](/img/structure/B1147714.png)
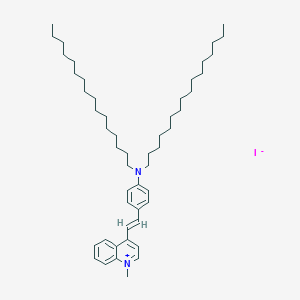
![{2-[(Hydroxyimino)methyl]phenyl}methanol](/img/structure/B1147716.png)
